molecular formula C6H6N4 B093575 3-Amino-6-methylpyrazine-2-carbonitrile CAS No. 17890-82-3

3-Amino-6-methylpyrazine-2-carbonitrile

Cat. No.: B093575
CAS No.: 17890-82-3
M. Wt: 134.14 g/mol
InChI Key: LURGZVKKNLPCSQ-UHFFFAOYSA-N
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Description

3-Amino-6-methylpyrazine-2-carbonitrile: is an organic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a methyl group at the 6-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Amino-6-methylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,6-dimethylpyrazine-2,5-dicarbonitrile with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction .

Biological Activity

3-Amino-6-methylpyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of an amino group and a carbonitrile functional group, which contribute to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile intermediate in synthetic chemistry.

Reaction Type Transformation Products
OxidationHydroxymethyl group can be oxidizedCarboxylic acid derivative
ReductionCarbonitrile group can be reducedAmino derivative
SubstitutionAmino group can participate in substitutionN-substituted derivatives

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance, it has shown activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens .

The mechanism underlying the antimicrobial activity of this compound is believed to involve interference with microbial metabolic pathways. The compound may inhibit key enzymes or proteins essential for microbial growth, leading to cell death. This mode of action highlights its potential as a lead compound in drug development for infectious diseases.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimycobacterial Activity : A study synthesized a series of N-substituted derivatives of 3-amino-pyrazine-2-carboxamides, including this compound, which were tested for their ability to inhibit Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited potent antitubercular activity .
  • Antifungal Screening : In another investigation, compounds based on this compound were evaluated for antifungal properties. The study reported promising results against various fungi, supporting further exploration for antifungal drug development .

Research Applications

The compound's unique structure allows it to serve as a building block for synthesizing more complex molecules in pharmaceutical research. Its applications extend beyond antimicrobial activity; it is also being investigated for potential anticancer properties due to its ability to modulate cellular signaling pathways.

Properties

IUPAC Name

3-amino-6-methylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-3-9-6(8)5(2-7)10-4/h3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURGZVKKNLPCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342728
Record name 3-amino-6-methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17890-82-3
Record name 3-amino-6-methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The intermediate 2-amino-5-methylpyrazine is prepared stepwise, starting with 2-oxopropanal 1-oxime. This oxime is allowed to react with aminomalononitrile tosylate [prepared by the method of Ferris et al., J. Am. Chem. Soc. 88, 3829 (1966)], to yield 2-amino-3-cyano-5-methylpyrazine 1-oxide. The pyrazine 1-oxide prepared in this manner is allowed to react with phosphorous trichloride to yield 2-amino-3-cyano-5-methylpyrazine. This 2-amino-3-cyano-5-methylpyrazine is hydrolyzed with aqueous sodium hydroxide to yield 2-amino-3-carboxy-5-methylpyrazine, which, when heated in tetrahydronaphthalene, is decarboxylated to yield the desired 2-amino-5-methylpyrazine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 3-Amino-6-methylpyrazine-2-carbonitrile important in the synthesis of pteridines?

A1: this compound serves as a key starting material for synthesizing 6-methylpteridine and its derivatives. [] The research demonstrates that this compound can be hydrogenated to 2-amino-3-aminomethyl-5-methylpyrazine. This diamine is then cyclized and oxidized to finally yield 6-methylpteridine. This synthetic route is significant because it offers a way to access pteridine compounds lacking substituents at the 4-position, which was previously a synthetic challenge.

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